molecular formula C11H13BrN2 B8059477 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Cat. No.: B8059477
M. Wt: 253.14 g/mol
InChI Key: KVKCMBLJAQDOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole: is a chemical compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic aromatic organic compounds known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. The presence of a bromine atom and an isobutyl group in this compound enhances its reactivity and potential utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the bromination of 1-(2-methylpropyl)-1H-1,3-benzodiazole. This can be achieved through electrophilic aromatic substitution using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum bromide to facilitate the bromination process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of 1-(2-methylpropyl)-1H-1,3-benzodiazole.

    Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This can lead to the formation of various derivatives by replacing the bromine atom with different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a phase-transfer catalyst.

Major Products Formed:

    Oxidation: Products include 5-bromo-1-(2-hydroxypropyl)-1H-1,3-benzodiazole, 5-bromo-1-(2-formylpropyl)-1H-1,3-benzodiazole, and 5-bromo-1-(2-carboxypropyl)-1H-1,3-benzodiazole.

    Reduction: The major product is 1-(2-methylpropyl)-1H-1,3-benzodiazole.

    Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole is explored for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as fluorescence or enhanced stability.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the isobutyl group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

    1-(2-methylpropyl)-1H-1,3-benzodiazole:

    5-Chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

    5-Fluoro-1-(2-methylpropyl)-1H-1,3-benzodiazole: Contains a fluorine atom, which can significantly alter the compound’s properties due to the strong electronegativity of fluorine.

Uniqueness: The presence of the bromine atom in 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole imparts unique reactivity, making it a versatile intermediate in organic synthesis. Its potential biological activities also distinguish it from other similar compounds, providing opportunities for the development of novel therapeutic agents.

Properties

IUPAC Name

5-bromo-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-8(2)6-14-7-13-10-5-9(12)3-4-11(10)14/h3-5,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKCMBLJAQDOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.